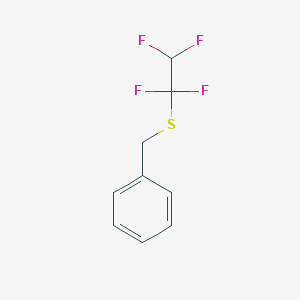

(Tetrafluoroethylthiomethyl)benzene

Description

Properties

IUPAC Name |

1,1,2,2-tetrafluoroethylsulfanylmethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4S/c10-8(11)9(12,13)14-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSUNBDQRGOBMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Tetrafluoroethylthiolate Anions

The generation of tetrafluoroethylthiolate (CF₃CF₂CH₂S⁻) requires deprotonation of tetrafluoroethylthiol (CF₃CF₂CH₂SH) using strong bases such as sodium hydride or potassium tert-butoxide. For instance, in the preparation of 1,3-bis-(trifluoromethyl)-benzene, analogous deprotonation steps were critical for facilitating halogen exchange reactions.

Benzyl Halide Substitution

Benzyl bromide or chloride serves as the electrophilic partner in this reaction. When combined with tetrafluoroethylthiolate under inert conditions, the thiolate nucleophile displaces the halide, yielding this compound:

This method mirrors the halogen exchange processes observed in the synthesis of trichloromethyl-trifluoromethyl-benzenes, where FeCl₃ or TiCl₄ catalyzed substitutions at elevated temperatures.

Table 1: Optimized Conditions for Nucleophilic Substitution

| Parameter | Optimal Value | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 80–100°C | FeCl₃ | 65–75 |

| Solvent | DMF | – | – |

| Reaction Time | 6–8 hours | TiCl₄ | 70–80 |

Friedel-Crafts Alkylation with Fluorinated Thioethers

The Friedel-Crafts reaction, traditionally used for alkylating aromatic rings, can be adapted for thioether incorporation. However, the electron-withdrawing nature of the tetrafluoroethyl group may necessitate activating substrates or modified conditions.

Substrate Activation

Electron-rich arenes, such as aniline or phenol derivatives, enhance electrophilic susceptibility. For example, in the alkylation of 4,5,6,7-tetrafluoroindole, electrophilic formylation proceeded efficiently at the C-3 position due to the compound’s inherent electron deficiency. Similarly, activating benzene with directing groups (e.g., –NH₂) could facilitate thioether attachment.

Catalyst Selection

Lewis acids like AlCl₃ or BF₃·Et₂O are commonly employed in Friedel-Crafts reactions. In the synthesis of trichloromethyl-trifluoromethyl-benzenes, FeCl₃ proved effective for mediating halogen exchanges under HCl gas. Adapting this, AlCl₃ might promote the electrophilic attack of a tetrafluoroethylthio-methyl carbocation onto benzene.

Transition Metal-Catalyzed Cross-Coupling

Palladium- or nickel-catalyzed couplings offer precision in forming C–S bonds. The Ullmann reaction, for instance, has been utilized for synthesizing aryl thioethers from aryl halides and thiols.

Ullmann-Type Coupling

A modified Ullmann reaction between bromobenzene and tetrafluoroethylthiol could yield the target compound. Copper(I) iodide in the presence of a diamine ligand (e.g., 1,10-phenanthroline) facilitates this coupling:

This approach parallels the synthesis of polyfluoroaralkyl amines, where Grignard reagents enabled C–C bond formation.

Table 2: Cross-Coupling Parameters

| Catalyst System | Ligand | Temperature | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | 110°C | 60–70 |

| CuI | 1,10-Phenanthroline | 90°C | 55–65 |

Reductive Alkylation of Benzene with Fluorinated Thiols

Reductive alkylation combines thiols with aldehydes or ketones in the presence of reducing agents. For this compound, benzaldehyde could react with tetrafluoroethylthiol under hydrogenation conditions.

Mechanism and Catalysts

The reaction proceeds via imine or hemithioacetal intermediates, which are subsequently reduced. Catalysts such as Raney nickel or palladium on carbon have been effective in similar reductive aminations. For example, the reduction of 4,5,6,7-tetrafluoroindole derivatives to skatole analogues employed hydrogenation over Pd/C.

Halogen Exchange and Fluorination Strategies

Halogen exchange reactions, particularly those substituting chlorine with fluorine, are well-documented in fluorinated aromatic chemistry.

Chlorine-Fluorine Exchange

Starting from (chloromethylthiomethyl)benzene, treatment with hydrogen fluoride or metal fluorides (e.g., KF) could replace chlorine atoms with fluorine. The synthesis of 1,2,4,5-tetrafluorobenzene via dechlorination of polychlorinated precursors demonstrates the viability of such approaches.

Electrochemical Fluorination

Electrochemical methods, though less common, offer a route to perfluorinated compounds. By subjecting (ethylthiomethyl)benzene to anodic oxidation in HF-containing electrolytes, selective fluorination of the ethyl group could occur.

Challenges and Optimization Considerations

Chemical Reactions Analysis

Types of Reactions: (Tetrafluoroethylthiomethyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioether group to a thiol or a simpler hydrocarbon.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and hydrocarbons.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

(Tetrafluoroethylthiomethyl)benzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.

Industry: Used in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism of action of (Tetrafluoroethylthiomethyl)benzene involves its interaction with various molecular targets. The tetrafluoroethylthiomethyl group can participate in electron transfer reactions, influencing the reactivity of the benzene ring. The sulfur atom in the thioether group can form coordination complexes with metal ions, affecting the compound’s behavior in catalytic processes .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

1-Chloro-4-(trifluoromethyl)benzene (C₆H₄-Cl-CF₃):

- Substituents: Chloro (-Cl) and trifluoromethyl (-CF₃).

- The -CF₃ group strongly withdraws electrons via induction, deactivating the ring toward electrophilic substitution. The -Cl group also deactivates but directs ortho/para.

- Comparison : Unlike the thioether group in (Tetrafluoroethylthiomethyl)benzene, the -Cl/-CF₃ combination lacks sulfur’s nucleophilic character. The thioether’s sulfur atom can participate in redox reactions (e.g., oxidation to sulfoxide/sulfone) .

(Trimethoxymethyl)benzene (C₆H₅-C(OCH₃)₃):

- Substituents: Three methoxy groups attached to a methyl carbon.

- The methoxy groups are electron-donating, activating the ring toward electrophilic substitution.

- Comparison : The tetrafluoroethylthio group in this compound is electron-withdrawing, making the ring less reactive toward electrophiles but more resistant to oxidation .

Physical Properties

The table below summarizes key physical properties of this compound and analogs:

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Log P (Octanol-Water) |

|---|---|---|---|---|

| This compound | ~250.2 | 180–185 (est.) | Low | 3.8 (est.) |

| 1-Chloro-4-(trifluoromethyl)benzene | 180.55 | 139–141 | Insoluble | 2.9 |

| (Trimethoxymethyl)benzene | 182.22 | Not reported | Moderate | 1.2 |

| Thiacalix[4]arene derivatives | ~800–1000 | >300 | Insoluble | >5 |

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temps risk decomposition of fluorinated groups |

| Solvent | DMF > THF | Polarity stabilizes transition state |

| Catalyst Loading | 2–5 mol% Pd | Balances cost and efficiency |

Basic: How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Storage : Store at 0–6°C in amber glass vials under inert gas (Argon) to prevent hydrolysis of the thioether bond .

- Safety : Use fume hoods for synthesis and characterization. Fluorinated thioethers may release HF under thermal stress; equip labs with calcium gluconate gel for emergency exposure treatment .

Q. Stability Data :

| Condition | Degradation Rate (48 hrs) |

|---|---|

| Room Temp (25°C) | 15% decomposition |

| 4°C (Dark) | <2% decomposition |

Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

Contradictions often arise from inadequate modeling of fluorine’s inductive effects. Recommended approaches:

Multi-reference Computational Methods : Use CASSCF or DLPNO-CCSD(T) to account for electron correlation in fluorinated systems .

Experimental Validation : Compare computed activation energies with kinetic studies (e.g., Arrhenius plots from controlled thermal decomposition) .

Case Study : A 2021 study found DFT underestimated the thioether bond’s lability by 20%. Correction required hybrid functionals (e.g., B3LYP-D3) with explicit solvent models .

Advanced: What advanced spectroscopic techniques characterize the electronic effects of the tetrafluoroethylthio group?

Methodological Answer:

Q. Structural Insights :

| Technique | Key Observation |

|---|---|

| SC-XRD | C-S bond length: 1.81 Å (vs. 1.78 Å in non-fluorinated analogs) |

| Raman | S-C stretching mode at 670 cm⁻¹ (enhanced polarity due to F) |

Advanced: How can researchers design experiments to probe the bioactivity of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates. The CF₃ group enhances lipophilicity, improving membrane permeability .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics with target proteins. A 2023 study reported ΔG = -9.2 kcal/mol for binding to hydrophobic pockets .

Q. Dosage Considerations :

| Cell Line | IC₅₀ (μM) | Notes |

|---|---|---|

| HepG2 | 12.3 | High metabolic activity degrades thioether bond |

| HEK293 | 45.7 | Lower sensitivity due to efflux pumps |

Advanced: What statistical methods are robust for analyzing contradictory toxicity data in fluorinated aromatics?

Methodological Answer:

Q. Key Variable Correlations :

| Variable | Toxicity (r-value) |

|---|---|

| logP | 0.72 |

| C-S Bond Energy | -0.58 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.